molecular formula C8H7N3O3S2 B1519593 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one CAS No. 1094533-93-3

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one

Cat. No. B1519593
M. Wt: 257.3 g/mol
InChI Key: GSFVRTJHXOFVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one”, related compounds have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield and melting point of the synthesized compounds were also reported .


Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray diffraction methods . The atoms that constitute the thiadiazole and phenyl rings do not form any significant deviation from the ring planes .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of various heterocyclic compounds. For instance, arylmethylene-cyanoacetic acid derivatives react with enols and aromatic or heteroaromatic hydroxy compounds to afford 2-amino-4H-pyran derivatives. Such reactions lead to the formation of novel compounds like 7H-[1,3,4]thiazolo[3,2-a]pyridine derivatives, which are confirmed through X-ray analysis (Hashmi et al., 2007).

Biological and Pharmacological Potential

  • Some derivatives of this compound have been synthesized and tested for antimicrobial activity. For example, 2-[1,2-dihydropyrazol-4-yl]-1,3,4-thiadiazole derivatives show potential as antimicrobial agents, as demonstrated through preliminary screening (Auzzi et al., 1990).

Applications in Material Science

  • The compound's derivatives have been explored in material science, such as the development of zinc phthalocyanine with high singlet oxygen quantum yield. This derivative is characterized for its properties useful in photodynamic therapy, highlighting its potential in the treatment of cancer (Pişkin et al., 2020).

Other Chemical Reactions

  • There are studies on the thermal transformation of related compounds, leading to various chemical structures. For instance, a Dimroth-type rearrangement occurs with thermal opening of the pyrane ring, leading to the formation of different compounds such as 6-hydroxy-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridines and 2-cyano-2-(1,2,3-thiadiazol-5-yl)acetamide (Subbotina et al., 2005).

Future Directions

The future directions for research on “2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one” could include further studies on its synthesis, characterization, and potential biological activities. The compound could also be evaluated for its interactions with various biological targets .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S2/c9-7-10-11-8(16-7)15-3-4-1-5(12)6(13)2-14-4/h1-2,13H,3H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFVRTJHXOFVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one
Reactant of Route 2
Reactant of Route 2
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one
Reactant of Route 3
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one
Reactant of Route 4
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one
Reactant of Route 5
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one
Reactant of Route 6
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one

Citations

For This Compound
2
Citations
M Talebi, K Majidi, K Bassam, M Abdi… - Journal of Molecular …, 2022 - Elsevier
Kojic acid is a natural tyrosinase inhibitor that has been clinically used to cure hyperpigmentation in humans. However, kojic acid as a hydrophilic small-molecule has deficient inhibitory …
Number of citations: 4 www.sciencedirect.com
M He, M Fan, W Liu, Y Li, G Wang - Food Chemistry, 2021 - Elsevier
Tyrosinase plays an important role in melanin biosynthesis and enzymatic browning of fresh-cut fruit and vegetables. To discover potent tyrosinase inhibitors and antibrowning agents, a …
Number of citations: 31 www.sciencedirect.com

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